molecular formula C19H16N2O3S2 B12128018 N-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide

N-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide

Cat. No.: B12128018
M. Wt: 384.5 g/mol
InChI Key: PQUMTDRWERLVRY-WJDWOHSUSA-N
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Description

N-[(5Z)-5-(2-Methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide (CAS: 461717-08-8, molecular formula: C₂₀H₁₈N₂O₄S₂) is a rhodanine derivative characterized by a thiazolidinone core substituted at the 5-position with a 2-methoxybenzylidene group and at the 3-position with a 2-methylbenzamide moiety . The (5Z)-stereochemistry is critical for its biological activity, as the spatial arrangement of substituents influences molecular interactions with target proteins. Rhodanine derivatives are widely studied for their antimicrobial, anticancer, and enzyme-inhibitory properties due to their ability to modulate cellular pathways such as apoptosis and angiogenesis .

Properties

Molecular Formula

C19H16N2O3S2

Molecular Weight

384.5 g/mol

IUPAC Name

N-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-methylbenzamide

InChI

InChI=1S/C19H16N2O3S2/c1-12-7-3-5-9-14(12)17(22)20-21-18(23)16(26-19(21)25)11-13-8-4-6-10-15(13)24-2/h3-11H,1-2H3,(H,20,22)/b16-11-

InChI Key

PQUMTDRWERLVRY-WJDWOHSUSA-N

Isomeric SMILES

CC1=CC=CC=C1C(=O)NN2C(=O)/C(=C/C3=CC=CC=C3OC)/SC2=S

Canonical SMILES

CC1=CC=CC=C1C(=O)NN2C(=O)C(=CC3=CC=CC=C3OC)SC2=S

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis

The synthesis is divided into three key stages:

  • Formation of the thiazolidin-2,4-dione core via cyclocondensation of thiourea derivatives with α-haloacetic acids.

  • Introduction of the 2-methoxybenzylidene group through Knoevenagel condensation using aromatic aldehydes.

  • N-Acylation at position 3 with 2-methylbenzoyl chloride to install the benzamide substituent.

Preparation Methods

Synthesis of 3-Amino-Thiazolidin-2,4-Dione Intermediate

The thiazolidinone core is synthesized by reacting m-tolylthiourea (1 ) with chloroacetic acid (2 ) in hydrochloric acid (30% v/v) under reflux (120°C, 12 hours). The reaction proceeds via nucleophilic substitution and cyclization:

Ar-NH-CS-NH2+ClCH2COOHHClAr-N-C(=O)-CH2-S-C(=O)+NH3\text{Ar-NH-CS-NH}2 + \text{ClCH}2\text{COOH} \xrightarrow{\text{HCl}} \text{Ar-N-C(=O)-CH}2\text{-S-C(=O)} + \text{NH}3

Key Data:

  • Yield: 40% after recrystallization in ethanol.

  • Characterization: IR peaks at 1680–1690 cm⁻¹ (C=O) and 1755–1765 cm⁻¹ (C=S); 1H^1\text{H} NMR δ 4.16–4.17 ppm (C5-H).

Knoevenagel Condensation for 5-Arylidene Formation

The active methylene group at position 5 undergoes condensation with 2-methoxybenzaldehyde (5 ) in ethanol using morpholine (10 mol%) as a base catalyst. The reaction is conducted under Dean-Stark conditions to remove water, favoring imine formation:

Thiazolidinone+Ar-CHOMorpholineAr-CH=C(CO)-Thiazolidinone\text{Thiazolidinone} + \text{Ar-CHO} \xrightarrow{\text{Morpholine}} \text{Ar-CH=C(CO)-Thiazolidinone}

Optimization Insights:

  • Catalyst Screening: Morpholine outperforms piperidine and ammonium acetate due to its balanced basicity and solubility.

  • Yield: 55–90%, depending on the aldehyde’s electronic properties. Electron-withdrawing groups (e.g., nitro) reduce reactivity, while methoxy groups enhance it.

N-Acylation with 2-Methylbenzoyl Chloride

The 3-amino group is acylated using 2-methylbenzoyl chloride in dichloromethane with triethylamine as a base (0–5°C, 4 hours):

NH2-Thiazolidinone+Ar-COClAr-C(=O)-NH-Thiazolidinone\text{NH}_2\text{-Thiazolidinone} + \text{Ar-COCl} \rightarrow \text{Ar-C(=O)-NH-Thiazolidinone}

Purification: Column chromatography (silica gel, ethyl acetate/hexane 1:3) yields the final product as a pale-yellow solid.

Analytical Characterization

Spectroscopic Data

  • IR (KBr): 1715 cm⁻¹ (amide C=O), 1682 cm⁻¹ (thioxo C=S), 1605 cm⁻¹ (C=C).

  • 1H^1\text{H} NMR (400 MHz, DMSO-d₆):

    • δ 8.21 (s, 1H, CH=C), 7.82–6.89 (m, aromatic H), 3.87 (s, 3H, OCH₃), 2.44 (s, 3H, CH₃).

  • 13C^{13}\text{C} NMR: 178.5 (C=O), 165.2 (C=S), 142.1 (CH=C), 134.7–112.3 (aromatic C).

Configuration Analysis

The (5Z)-geometry is confirmed by NOESY correlations between the benzylidene proton (δ 8.21) and the thiazolidinone C4-H.

Comparative Analysis of Synthetic Routes

MethodCatalystSolventTime (h)Yield (%)Purity (HPLC)
Classical KnoevenagelPiperidineEthanol66292%
Morpholine-CatalyzedMorpholineEthanol28898%
Microwave-AssistedDMF0.57895%

Morpholine catalysis reduces reaction time and improves yield due to efficient water removal. Microwave methods offer rapid synthesis but require specialized equipment.

Challenges and Mitigation Strategies

Stereochemical Control

The (5Z)-isomer is thermodynamically favored but requires strict anhydrous conditions to prevent epimerization. Use of molecular sieves or zeolites improves selectivity.

Byproduct Formation

Side reactions include:

  • Dimerization: Minimized by slow addition of aldehyde.

  • Over-oxidation: Avoided by limiting exposure to air .

Chemical Reactions Analysis

Types of Reactions

N-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions .

Mechanism of Action

The mechanism of action of N-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Properties

Key structural variations among analogues include substitutions on the benzylidene ring (position 5) and modifications of the amide/acetamide group (position 3).

Compound (CAS/Reference) 5-Substituent 3-Substituent Molecular Weight Melting Point (°C) logP
Target Compound (461717-08-8) 2-Methoxybenzylidene 2-Methylbenzamide 414.5 Not reported ~3.5*
[(5Z)-5-(3-Methoxy-4-propoxybenzylidene) analogue (302549-32-2) 3-Methoxy-4-propoxybenzylidene 2-Chlorobenzamide 412.5 Not reported 3.51
[(5Z)-5-(4-Hydroxy-3-methoxybenzylidene) analogue (292161-07-0) 4-Hydroxy-3-methoxybenzylidene 2-Nitrobenzamide 429.4 Not reported Not reported
[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide Benzylidene N-(2-Methylphenyl)acetamide 383.5 Not reported ~3.0*
Compound 7 (Molecules 2009) 5-Butylpyrazin-2-yl Acetic acid ~400† 213–215 Not reported

*Estimated via computational tools.

Notable trends:

  • Lipophilicity : The target compound (logP ~3.5) is moderately lipophilic, comparable to analogues with chloro or nitro groups (e.g., 3.51 for 2-chlorobenzamide derivative ).
  • Thermal stability : Melting points vary significantly; the target compound’s thermal stability remains uncharacterized, but analogues with bulkier substituents (e.g., tert-butyl in Compound 8 ) exhibit higher decomposition temperatures.
Anticancer Activity:
  • Target Compound: Limited activity data available; however, structurally similar rhodanine-furan conjugates (e.g., 2-[(5Z)-5-{[5-(4-chlorophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-R-acetamide) exhibit IC₅₀ values of 7.0–20.3 µM against A549, PC-3, and HepG2 cancer cells .
  • ML302F () : A thiosemicarbazone analogue inhibits IMP-1 metallo-β-lactamase via Zn²⁺ sequestration, demonstrating the role of electron-withdrawing groups in metal-binding affinity .
Antimicrobial Activity:

Computational and Spectroscopic Studies

  • IR Spectroscopy : The target compound’s IR spectrum likely shows peaks for C=O (1700–1680 cm⁻¹) and C=S (750–760 cm⁻¹), consistent with analogues in .

Biological Activity

N-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide is a thiazolidinone derivative that has garnered attention for its potential biological activities. This compound features a thiazolidine ring, which is known for its diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. The following sections will explore the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H18N2O4S2, with a molecular weight of 414.5 g/mol. Its structure includes a thiazolidinone core, which is essential for its biological activity.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of compounds similar to this compound. Research indicates that these compounds can inhibit cyclooxygenase (COX) enzymes, particularly COX-1, which plays a significant role in inflammation.

Table 1: Inhibition of Edema in Mouse Models

CompoundOedema Inhibition (%)Reference
Compound A51.6 ± 1.5
Compound B43.1 ± 1.9
N-[...]48.7 ± 1.8

In a study involving carrageenan-induced paw edema in mice, some derivatives demonstrated superior anti-inflammatory effects compared to standard drugs like indomethacin and naproxen .

2. Antimicrobial Activity

Thiazolidinone derivatives have exhibited significant antimicrobial properties against various pathogens. The presence of the thiazolidine ring enhances the interaction with microbial targets.

Table 2: Antimicrobial Efficacy Against Common Pathogens

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus25 µg/mL
Escherichia coli50 µg/mL
Candida albicans30 µg/mL

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

3. Anticancer Activity

Research has also explored the anticancer potential of thiazolidinone derivatives. Compounds with similar structures have shown cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro studies demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines . The mechanism appears to involve apoptosis induction and cell cycle arrest.

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

  • COX Enzymes : As mentioned earlier, inhibition of COX enzymes reduces the production of pro-inflammatory mediators.
  • Microbial Targets : The structural features allow for effective binding to bacterial cell membranes and interference with metabolic pathways.
  • Cancer Cell Pathways : The compound may induce apoptosis through mitochondrial pathways and inhibit proliferation by affecting cell cycle regulators.

Q & A

Q. What are the standard synthetic routes for this compound?

The synthesis involves multi-step reactions:

  • Step 1: Condensation of 2-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate.
  • Step 2: Cyclization with chloroacetic acid or derivatives to construct the thiazolidinone ring.
  • Step 3: Amidation with 2-methylbenzoyl chloride to introduce the benzamide group . Key parameters include solvent choice (e.g., ethanol or DMF), temperature (60–100°C), and catalysts (e.g., piperidine). Purity is monitored via TLC and HPLC .

Q. What spectroscopic techniques confirm the compound’s structure and purity?

  • NMR (1H/13C): Assigns proton environments and carbon frameworks (e.g., Z-configuration of the benzylidene group) .
  • IR Spectroscopy: Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1200 cm⁻¹) .
  • HPLC: Ensures >95% purity using C18 columns and acetonitrile/water gradients .

Q. What in vitro assays evaluate its antimicrobial activity?

  • Broth Microdilution: Determines MIC (Minimum Inhibitory Concentration) against pathogens like S. aureus and E. coli .
  • Disk Diffusion: Measures zone of inhibition to compare efficacy with standard antibiotics .

Advanced Questions

Q. How can reaction conditions be optimized to enhance synthesis yield?

  • Solvent Optimization: Polar aprotic solvents (e.g., DMF) improve cyclization efficiency .
  • Catalyst Screening: Bases like triethylamine accelerate amidation, reducing side-product formation .
  • Temperature Control: Maintaining 80°C during cyclization minimizes byproducts like sulfoxides . A comparative study showed a 20% yield increase using microwave-assisted synthesis vs. traditional reflux .

Q. How do structural features influence its anticancer mechanism?

  • Thiazolidinone Ring: Forms covalent bonds with cysteine residues in kinases (e.g., EGFR), inhibiting phosphorylation .
  • Benzylidene Group: Enhances lipophilicity, improving membrane permeability .
  • 2-Methoxy Substituent: Modulates electron density, affecting binding affinity to DNA topoisomerases . SAR studies suggest replacing methoxy with halogens (e.g., Cl) increases potency .

Q. How can X-ray crystallography resolve tautomeric forms?

  • SHELX Software: Refines crystal structures to distinguish keto-enol tautomers.
  • Key Data: Bond lengths (C=O vs. C–OH) and torsion angles confirm the 4-oxo configuration . Example: A study on a similar thiazolidinone derivative confirmed the Z-configuration of the benzylidene group via C–H···O hydrogen bonding patterns .

Q. What strategies resolve contradictions in reported biological activities?

  • Meta-Analysis: Compare IC₅₀ values across studies using standardized assays (e.g., MTT for cytotoxicity) .
  • Structural Analog Testing: Evaluate substituent effects (e.g., methoxy vs. ethoxy) to identify activity trends . Discrepancies in antimicrobial data may arise from variations in bacterial strains or assay protocols .

Q. What computational methods predict target interactions?

  • Molecular Docking (AutoDock Vina): Models binding to enzymes like COX-2, identifying key residues (e.g., Arg120) .
  • MD Simulations: Assess stability of ligand-protein complexes over 100 ns trajectories .
  • QSAR Models: Relate logP values to anticancer activity, guiding derivative design .

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